6-bromo-7-methoxy-8aH-isoquinolin-1-one
Description
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
6-bromo-7-methoxy-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5,7H,1H3 |
InChI Key |
SLLSVPNJMUZWDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(=CC=NC2=O)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 7-Methoxyisoquinolin-1-One
The precursor 7-methoxyisoquinolin-1-one is synthesized via cyclization of 2-(2-methoxyphenyl)acetamide under acidic conditions:
- Friedel-Crafts Acylation : 2-Methoxyphenylacetic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with ammonia to yield the acetamide.
- Bischler-Napieralski Cyclization : The acetamide undergoes cyclization using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C, forming the isoquinolinone core.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | SOCl₂, NH₃, 0°C→RT | 85 |
| Cyclization | PPA, 90°C, 4 h | 72 |
Regioselective Bromination at C6
Bromination is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions:
- Radical Bromination : NBS (1.1 equiv), benzoyl peroxide (BPO, 0.1 equiv) in CCl₄ at 80°C for 6 h.
- Electrophilic Bromination : NBS (1.05 equiv) in acetic acid with H₂SO₄ catalysis at 50°C for 2 h.
Comparative Analysis :
| Method | Selectivity (C6:C8) | Yield (%) |
|---|---|---|
| Radical | 9:1 | 68 |
| Electrophilic | 8:1 | 75 |
Electrophilic bromination offers higher yields due to directed ortho-metallation effects from the methoxy group.
Synthetic Route 2: Methoxylation of 6-Bromoisoquinolin-1-One
Synthesis of 6-Bromoisoquinolin-1-One
6-Bromoisoquinolin-1-one is prepared via Pd-catalyzed carbonylation of 6-bromoisoquinoline:
- Carbonylation : 6-Bromoisoquinoline, CO (3 bar), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and NaOAc in DMF/MeOH (1:1) at 100°C for 15 h.
- Workup : Filtration through celite, extraction with EtOAc, and column chromatography (EtOAc/hexanes).
Reaction Parameters :
| Parameter | Value |
|---|---|
| CO Pressure | 3 bar |
| Temperature | 100°C |
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
Methoxylation at C7
Methoxylation employs Cu(I)-mediated Ullmann coupling :
- Substitution : 6-Bromoisoquinolin-1-one, CuI (10 mol%), 1,10-phenanthroline (20 mol%), and NaOMe in DMF at 120°C for 12 h.
- Purification : Silica gel chromatography (CH₂Cl₂/MeOH 95:5).
Optimization Insights :
Alternative Routes and Emerging Methodologies
Multicomponent Reactions (MCRs)
A Ugi/Pictet–Spengler sequence enables one-pot synthesis:
- Ugi Reaction : 2-Isocyanoethylbenzene, picolinaldehyde, 2,2-dimethoxyethan-1-amine, and 3-bromopropanoic acid in MeOH (15 h, RT).
- Cyclization : Methanesulfonic acid (MsOH) at 70°C for 1 h forms the isoquinolinone core.
Advantages :
Enzymatic Bromination
Recent advances utilize vanadium-dependent haloperoxidases for regioselective bromination:
- Enzyme Source : Curvularia inaequalis.
- Conditions : H₂O₂ (2 equiv), KBr (1.5 equiv), pH 5.0, 25°C, 24 h.
Performance :
| Substrate | Conversion (%) | Selectivity (C6) |
|---|---|---|
| 7-Methoxyisoquinolin-1-one | 92 | 99 |
Industrial Scalability and Process Optimization
Challenges in Large-Scale Synthesis
Cost-Effective Modifications
- Solvent Recycling : DMF/MeOH recovered via distillation (95% efficiency).
- Catalyst Replacement : NiCl₂(dppp) reduces Pd costs while maintaining 70% yield.
Analytical Characterization and Quality Control
Critical characterization data for 6-bromo-7-methoxy-8aH-isoquinolin-1-one:
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce quinoline derivatives.
Scientific Research Applications
6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the structure-activity relationships of isoquinoline derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methoxy groups may play a role in enhancing the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between 6-bromo-7-methoxy-8aH-isoquinolin-1-one and its analogs:
Substituent Effects on Reactivity and Properties
Halogen Substituents: The bromine atom in the target compound (C6) increases molecular weight and polarizability compared to the chlorine-containing analog (CAS: N/A, ) . Bromine’s larger atomic radius may enhance steric hindrance in binding interactions.
Methoxy vs. Methyl Groups :
- The methoxy group (C7) in the target compound donates electron density via resonance, which could stabilize electrophilic aromatic substitution reactions. In contrast, the methyl group in the C3-substituted analog () lacks such electronic effects, favoring hydrophobic interactions .
Saturation Effects: The 8aH designation in the target compound introduces partial saturation, likely reducing ring strain compared to fully aromatic analogs. The 3,4-dihydro and 6,7-dihydro analogs ( and ) exhibit saturated bonds that restrict π-conjugation, altering UV-Vis absorption profiles and redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
